![molecular formula C20H16ClNO3S2 B2677967 (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1448052-16-1](/img/structure/B2677967.png)
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 417.92. Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which I currently do not have access to.Scientific Research Applications
Synthesis and Reactivity
The compound, through its synthesis, showcases its utility in organic chemistry, particularly in the study of sulfur- and oxygen-containing nucleophiles. The synthesis of related compounds involves oxidative systems and nucleophilic addition, leading to the functionalization of benzo[b]thiophene derivatives (Pouzet et al., 1998). This chemical reactivity provides a foundation for further modifications and applications in various fields of research.
Antimicrobial Activity
Azetidin-2-one derivatives, closely related to the given compound, have been synthesized and tested for their antimicrobial properties. The synthesis of a new series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives exhibits significant antibacterial and antifungal activities, demonstrating the compound's potential as a lead structure in the development of new antimicrobial agents (Shailesh H. Shah et al., 2014).
Biological and Pharmacological Potency
The design and synthesis of substituted azetidinones derived from dimers highlight the biological and pharmacological importance of such structures. These compounds, incorporating sulfonamide rings, represent a critical class of heterocyclic motifs found in various naturally occurring alkaloids, indicating their potential in medicinal chemistry (Y. Jagannadham et al., 2019).
Structure and Docking Studies
Studies involving the synthesis, structural characterization, density functional theory (DFT), and docking analyses of similar compounds underscore their significance in drug design and development. These investigations aid in understanding the antibacterial activity of the compounds and their interaction with biological targets (M. Shahana & A. Yardily, 2020).
Future Directions
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S2/c21-16-7-9-17(10-8-16)27(24,25)18-12-22(13-18)20(23)15-5-3-14(4-6-15)19-2-1-11-26-19/h1-11,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNXCSHDSANTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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